3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid
Description
3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, hydroxyl, and methyl groups
Properties
CAS No. |
81050-81-9 |
|---|---|
Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound, followed by hydroxylation and methylation under controlled conditions. Specific reagents and catalysts are used to ensure the selective substitution of chlorine and hydroxyl groups at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl groups to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-dihydroxy-3,6-dimethylbenzoic acid: Similar structure but lacks the chlorine atom.
3-chloro-2,6-dihydroxy-4-methylbenzaldehyde: Contains a formyl group instead of a carboxylic acid group.
4,6-dihydroxy-2,5-dimethylbenzoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both chlorine and hydroxyl groups in 3-chloro-4,6-dihydroxy-2,5-dimethylbenzoic acid makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
